

Application Notes and Protocols: Squalane as an Excipient in Oral Drug Formulations

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Squalane, the hydrogenated and stable form of squalene, is a biocompatible, non-polar lipid excipient with growing interest in the development of oral drug delivery systems. Its high stability, low toxicity, and ability to solubilize lipophilic drugs make it a promising candidate for enhancing the oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs), particularly those belonging to the Biopharmaceutical Classification System (BCS) Class II and IV. **Squalane** is particularly well-suited for use as the oil phase in Self-Emulsifying Drug Delivery Systems (SEDDS), which are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions or nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This in-situ solubilization of the drug can bypass the dissolution step, which is often the rate-limiting factor for the absorption of lipophilic drugs.

These application notes provide an overview of the use of **squalane** in oral formulations, summarize key formulation data, and offer detailed protocols for the preparation and evaluation of **squalane**-based oral drug delivery systems.

Physicochemical Properties of Squalane

Squalane's utility as an excipient is rooted in its physicochemical properties. As a saturated hydrocarbon, it is resistant to oxidation, which contributes to the stability of formulations. Its



lipophilic nature allows for the solubilization of a wide range of poorly water-soluble drugs.

Data Presentation: Squalane in Oral Formulations

The following tables summarize quantitative data from studies on **squalane** and squalene-based oral formulations. This data is crucial for formulators in selecting appropriate excipient concentrations and predicting the characteristics of their delivery systems.

Table 1: Solubility of Model Drugs in **Squalane** and Other Lipids

While specific solubility data for a wide range of drugs in **squalane** is not extensively published, the following table provides solubility information for common BCS Class II drugs in various organic solvents and includes a protocol for determining solubility in **squalane**. This data is essential for estimating the potential drug loading in a **squalane**-based SEDDS.

Drug	Squalane Solubility (mg/mL)	Other Solvents/Excipient s Solubility (mg/mL)	Reference
Ibuprofen	Data not available (Protocol provided below)	Ethanol: ~60, DMSO: ~50, DMF: ~45	[1]
Fenofibrate	Data not available (Protocol provided below)	Ethanol: 1, DMSO: 15, DMF: 30	[2]
Cinnarizine	Data not available (Protocol provided below)	Ethanol: ~3, DMSO: ~2, DMF: ~14	[3]
Cyclosporine A	Data not available (Protocol provided below)	1,2-propylene glycol: 430, Transcutol P: 340, Ethyl oleate: 125	[4]

Table 2: Formulation Composition and Physicochemical Characteristics of Squalene-Based Oil-in-Water Emulsions Prepared by a SEDDS Technique



Methodological & Application

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This table presents data from a study that, while focused on vaccine delivery, provides valuable insights into the formulation of squalene-based emulsions using a SEDDS approach. The principles are directly applicable to oral drug delivery. The formulations consist of squalene as the oil phase, a surfactant mix (Smix) of Span® 85 and Kolliphor® RH40, and an aqueous phase.



Formulati on Code	Squalene (%)	Smix (%)	Aqueous Phase	Droplet Size (nm)	Zeta Potential (mV)	Polydispe rsity Index (PDI)
F1	4	4	Deionized Water	358.57	-27.19	0.38
F2	8	8	Deionized Water	412.33	-25.43	0.41
F3	12	12	Deionized Water	450.17	-23.18	0.45
F4	4	4	0.5% Medium Viscosity CMC	489.21	-20.15	0.48
F5	8	8	0.5% Medium Viscosity CMC	533.45	-18.76	0.52
F6	12	12	0.5% Medium Viscosity CMC	589.11	-17.91	0.57
F7	4	4	1.0% Medium Viscosity CMC	640.88	-16.44	0.61
F8	8	8	1.0% Medium Viscosity CMC	698.23	-15.32	0.65
F9	12	12	1.0% Medium	750.49	-14.87	0.70



			Viscosity CMC			
F10	4	4	0.5% Ultra- High Viscosity CMC	512.67	-19.55	0.50
F11	8	8	0.5% Ultra- High Viscosity CMC	567.90	-18.11	0.55
F12	12	12	0.5% Ultra- High Viscosity CMC	622.14	-17.23	0.60
F13	4	4	1.0% Ultra- High Viscosity CMC	710.32	-15.98	0.68
F14	8	8	1.0% Ultra- High Viscosity CMC	765.44	-14.21	0.72
F15	12	12	1.0% Ultra- High Viscosity CMC	811.60	-12.76	0.78

^{*}Data adapted from a study on squalene-based emulsions.[5] The Smix ratio of Span® 85 to Kolliphor® RH40 was 1:1.

Experimental Protocols

This section provides detailed methodologies for key experiments in the development and evaluation of **squalane**-based oral formulations.



Protocol for Determining Drug Solubility in Squalane

Objective: To determine the saturation solubility of a lipophilic drug in **squalane**, a critical parameter for designing SEDDS with optimal drug loading.

Materials:

- Active Pharmaceutical Ingredient (API)
- Squalane
- Analytical balance
- Vials with screw caps
- Shaking incubator or magnetic stirrer with heating capabilities
- Centrifuge
- Syringe filters (e.g., 0.45 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system
- Appropriate organic solvent for drug dissolution and HPLC mobile phase

Procedure (Shake-Flask Method):

- Add an excess amount of the API to a known volume or weight of squalane in a glass vial.
 The excess drug should be visually apparent.
- Seal the vial tightly to prevent solvent evaporation.
- Place the vial in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- After the incubation period, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved drug from the saturated solution.



- Carefully withdraw an aliquot of the supernatant (the squalane saturated with the drug)
 using a syringe.
- Filter the aliquot through a syringe filter to remove any remaining undissolved drug particles.
- Accurately dilute the filtered, saturated solution with a suitable organic solvent in which both the drug and squalane are soluble.
- Analyze the concentration of the drug in the diluted sample using a validated HPLC method.
- Calculate the saturation solubility of the drug in **squalane**, expressed in mg/mL or g/100g.

Protocol for Preparation of Squalane-Based Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To prepare a stable and efficient **squalane**-based SEDDS for a model lipophilic drug.

Materials:

- Lipophilic API (e.g., Cyclosporine A)
- **Squalane** (Oil phase)
- Surfactant (e.g., Kolliphor® EL, Tween® 80)
- Co-surfactant/Co-solvent (e.g., Transcutol® P, PEG 400)
- Glass vials
- Magnetic stirrer and stir bar
- Water bath

Procedure:

• Screening of Excipients: Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most suitable excipients (as per Protocol 4.1).



- Construction of Pseudo-Ternary Phase Diagram:
 - Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
 - For each mixture, titrate with water and observe the formation of emulsions.
 - Plot the results on a ternary phase diagram to identify the self-emulsifying region.
- Preparation of the SEDDS Pre-concentrate:
 - Based on the phase diagram, select an optimized ratio of squalane, surfactant, and cosurfactant.
 - Accurately weigh the required amounts of squalane, surfactant, and co-surfactant into a glass vial.
 - Place the vial on a magnetic stirrer and mix until a clear, isotropic solution is formed.
 Gentle heating (e.g., 40°C in a water bath) may be applied to facilitate mixing.
 - Accurately weigh the API and add it to the excipient mixture.
 - Continue stirring until the API is completely dissolved in the mixture, resulting in the final SEDDS pre-concentrate.

Protocol for Characterization of Squalane-Based SEDDS

Objective: To evaluate the physicochemical properties of the prepared **squalane**-based SEDDS upon emulsification.

Materials:

- Prepared squalane-based SEDDS pre-concentrate
- Deionized water or relevant buffer (e.g., Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF))
- Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement



Transmission Electron Microscope (TEM) (optional)

Procedure:

- Self-Emulsification and Droplet Size Analysis:
 - Add a small, known amount of the SEDDS pre-concentrate (e.g., 1 mL) to a larger volume of deionized water (e.g., 100 mL) in a beaker with gentle stirring.
 - Visually observe the formation of the emulsion.
 - Measure the droplet size, polydispersity index (PDI), and zeta potential of the resulting emulsion using a DLS instrument.
- Morphological Examination (Optional):
 - Prepare a diluted sample of the emulsion.
 - Place a drop of the diluted emulsion on a TEM grid, negatively stain if necessary, and allow it to dry.
 - Observe the morphology of the nanoemulsion droplets under the TEM.

Protocol for In Vitro Drug Release Study

Objective: To determine the release profile of the API from the **squalane**-based SEDDS in simulated gastrointestinal fluids.

Materials:

- Squalane-based SEDDS containing the API
- USP Dissolution Apparatus II (Paddle type)
- Dialysis tubing with an appropriate molecular weight cut-off
- Simulated Gastric Fluid (SGF, pH 1.2)
- Simulated Intestinal Fluid (SIF, pH 6.8)



· HPLC system for drug quantification

Procedure:

- Accurately weigh an amount of the SEDDS pre-concentrate equivalent to a specific dose of the API.
- Enclose the SEDDS in a dialysis bag and seal both ends.
- Place the dialysis bag in the dissolution vessel containing a known volume (e.g., 900 mL) of the dissolution medium (SGF or SIF), maintained at 37 ± 0.5°C.
- Rotate the paddle at a constant speed (e.g., 50 rpm).
- At predetermined time intervals (e.g., 5, 15, 30, 60, 120, 240, 480 minutes), withdraw a specific volume of the dissolution medium.
- Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.
- Filter the collected samples and analyze the drug concentration using a validated HPLC method.
- Calculate the cumulative percentage of drug released at each time point and plot the release profile.
- The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[6][7][8]

Protocol for Caco-2 Cell Permeability Assay

Objective: To evaluate the potential of the **squalane**-based SEDDS to enhance the intestinal permeability of the API using an in vitro cell model.

Materials:

Caco-2 cells



- Transwell® inserts (e.g., 12-well or 24-well plates)
- Cell culture medium and supplements
- Hank's Balanced Salt Solution (HBSS)
- Lucifer yellow or a similar marker for monolayer integrity testing
- Squalane-based SEDDS containing the API
- API solution in a suitable buffer (as a control)
- LC-MS/MS or HPLC for drug quantification

Procedure:

- Cell Culture and Monolayer Formation:
 - Culture Caco-2 cells according to standard protocols.
 - Seed the cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
- · Monolayer Integrity Test:
 - Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity.
 - Perform a permeability assay with a low-permeability marker like Lucifer yellow to confirm the tightness of the cell junctions.
- · Permeability Study:
 - Wash the Caco-2 monolayers with pre-warmed HBSS.
 - Prepare the test solutions: dilute the squalane-based SEDDS and the control API solution in HBSS to the desired concentration.



- To study apical to basolateral (A-B) transport (absorptive direction), add the test solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
- Incubate the plates at 37°C with gentle shaking.
- At predetermined time points, collect samples from the basolateral chamber and replace with fresh HBSS.
- To study basolateral to apical (B-A) transport (efflux direction), add the test solution to the basolateral chamber and fresh HBSS to the apical chamber, then sample from the apical chamber.
- Sample Analysis and Calculation:
 - Analyze the concentration of the API in the collected samples using a validated LC-MS/MS or HPLC method.
 - Calculate the apparent permeability coefficient (Papp) using the following equation: Papp
 = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug permeation, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
 - Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B). An ER significantly
 greater than 1 suggests the involvement of active efflux transporters.

Protocol for Stability Testing of Squalane-Based SEDDS

Objective: To assess the physical and chemical stability of the **squalane**-based SEDDS under different storage conditions.

Materials:

- Squalane-based SEDDS pre-concentrate
- Stability chambers set to different temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH)
- Appropriate containers (e.g., glass vials, capsules)



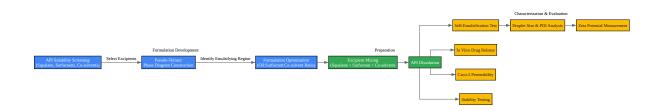
- DLS instrument
- HPLC system

Procedure:

- Store the SEDDS pre-concentrate in the selected containers under the specified stability conditions.
- At predetermined time points (e.g., 0, 1, 3, and 6 months), withdraw samples for analysis.
- Physical Stability Assessment:
 - Visually inspect the samples for any signs of phase separation, precipitation, or color change.
 - Emulsify the stored SEDDS in water and measure the droplet size and PDI to check for any significant changes from the initial values.
- Chemical Stability Assessment:
 - Analyze the drug content in the SEDDS pre-concentrate using a validated HPLC method to determine if any degradation has occurred.
 - Assess for the presence of any degradation products.
- The formulation is considered stable if the physical and chemical characteristics remain within acceptable limits throughout the study period.[9]

Visualizations: Workflows and Logical Relationships Experimental Workflow for Squalane-Based SEDDS Development



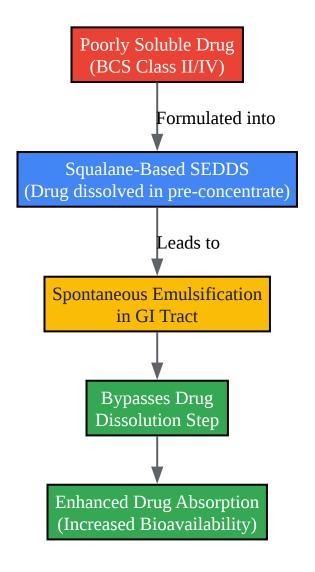


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Workflow for developing **squalane**-based SEDDS.

Logical Relationship for Oral Absorption Enhancement by Squalane SEDDS





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Mechanism of bioavailability enhancement.

Conclusion

Squalane is a highly stable and biocompatible excipient that holds significant promise for the oral delivery of poorly water-soluble drugs. Its application as the oil phase in Self-Emulsifying Drug Delivery Systems can lead to the formation of nanoemulsions in the gastrointestinal tract, thereby enhancing drug solubilization and absorption. The protocols and data presented in these application notes provide a framework for the rational design, development, and evaluation of **squalane**-based oral formulations. Further research into the solubility of a wider range of APIs in **squalane** and in vivo studies are warranted to fully explore its potential in oral drug delivery.



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